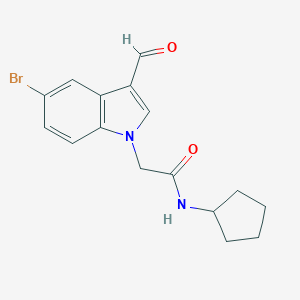
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as BBDH, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BBDH is a hydrazone derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mechanism of Action
The mechanism of action of N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood. However, studies have shown that the compound exhibits its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic, making it a safe candidate for further studies. However, one of the limitations of using N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
Future Directions
For N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research include investigating the compound's potential as a treatment for liver and kidney diseases and inflammatory bowel disease, as well as further studies to investigate the mechanism of action of N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide and to develop more efficient synthesis methods for the compound.
Synthesis Methods
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(2,4-dichlorophenoxy)butanohydrazide with 3-bromobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide.
Scientific Research Applications
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
properties
Molecular Formula |
C17H15BrCl2N2O2 |
|---|---|
Molecular Weight |
430.1 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H15BrCl2N2O2/c18-13-4-1-3-12(9-13)11-21-22-17(23)5-2-8-24-16-7-6-14(19)10-15(16)20/h1,3-4,6-7,9-11H,2,5,8H2,(H,22,23)/b21-11+ |
InChI Key |
WCWUBTUZZDQCMU-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)

![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)
![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)